molecular formula C11H11BrF3NO2 B8130840 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8130840
M. Wt: 326.11 g/mol
InChI Key: XYJQBXARJAAJCR-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by the presence of bromine, trifluoroethoxy, and dimethylamino functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

    Dimethylation: The addition of dimethylamine groups.

    Trifluoroethoxylation: The attachment of a trifluoroethoxy group.

These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and dimethylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

5-bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-16(2)10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJQBXARJAAJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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